
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide, also known as PMSF, is a commonly used protease inhibitor in biochemical research. It is a small molecule that inhibits serine proteases by binding to their active site. PMSF has been widely used in various scientific research applications due to its effectiveness and specificity.
Mécanisme D'action
Target of Action
The primary targets of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide are currently unknown
Mode of Action
The compound contains several functional groups, including an amide group, a hydroxyl group, and a methylthio group attached to a phenyl ring. These groups could potentially interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide is a widely used protease inhibitor due to its effectiveness and specificity towards serine proteases. It is also relatively easy to synthesize and can be obtained commercially. However, this compound has some limitations in experimental settings. It can irreversibly inhibit serine proteases, which may affect downstream analysis of the target protein. Additionally, this compound can also react with other nucleophiles in the sample, leading to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide in scientific research. One potential direction is the development of more specific protease inhibitors that can selectively inhibit individual serine proteases. Another direction is the use of this compound in combination with other protease inhibitors to achieve a broader spectrum of protease inhibition. Additionally, the use of this compound in combination with other chemical probes may provide a more comprehensive understanding of protease activity in biological systems.
Méthodes De Synthèse
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide can be synthesized by reacting 4-methylthiophenol with 2-bromoethylpyridine, followed by reaction with sodium sulfite to form the sodium salt of this compound. The sodium salt is then acidified to obtain the final product.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pyridine-3-sulfonamide is widely used in biochemical research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein during the purification process. This compound is also used in various enzymatic assays to inhibit serine proteases and to study their mechanisms of action.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-20-12-6-4-11(5-7-12)14(17)10-16-21(18,19)13-3-2-8-15-9-13/h2-9,14,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOOEPHNRBXGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

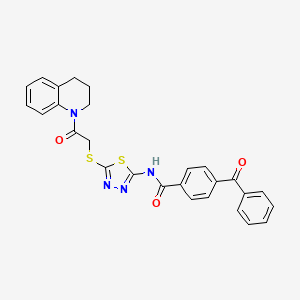
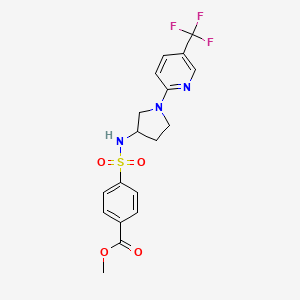

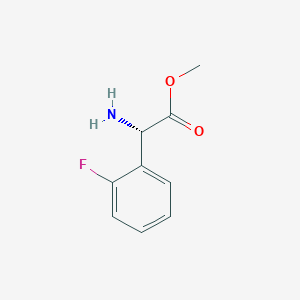
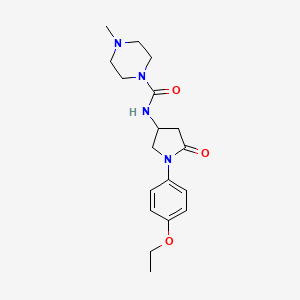
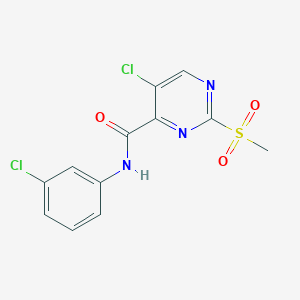

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)


![6-(Tert-butylsulfonyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2442450.png)
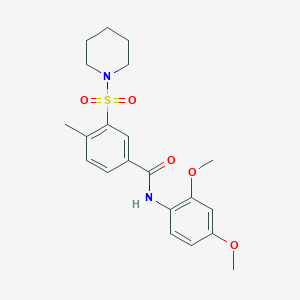
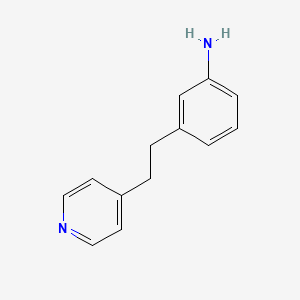
![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)